5,6,7,8-Tetrahydro-2-hydroxy-6-oxo-4-(trifluoromethyl)quinazoline 5,6,7,8-Tetrahydro-2-hydroxy-6-oxo-4-(trifluoromethyl)quinazoline
Brand Name: Vulcanchem
CAS No.: 1233026-77-1
VCID: VC15948136
InChI: InChI=1S/C9H7F3N2O2/c10-9(11,12)7-5-3-4(15)1-2-6(5)13-8(16)14-7/h1-3H2,(H,13,14,16)
SMILES:
Molecular Formula: C9H7F3N2O2
Molecular Weight: 232.16 g/mol

5,6,7,8-Tetrahydro-2-hydroxy-6-oxo-4-(trifluoromethyl)quinazoline

CAS No.: 1233026-77-1

Cat. No.: VC15948136

Molecular Formula: C9H7F3N2O2

Molecular Weight: 232.16 g/mol

* For research use only. Not for human or veterinary use.

5,6,7,8-Tetrahydro-2-hydroxy-6-oxo-4-(trifluoromethyl)quinazoline - 1233026-77-1

Specification

CAS No. 1233026-77-1
Molecular Formula C9H7F3N2O2
Molecular Weight 232.16 g/mol
IUPAC Name 4-(trifluoromethyl)-1,5,7,8-tetrahydroquinazoline-2,6-dione
Standard InChI InChI=1S/C9H7F3N2O2/c10-9(11,12)7-5-3-4(15)1-2-6(5)13-8(16)14-7/h1-3H2,(H,13,14,16)
Standard InChI Key HRFCMHNMHGZQTA-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(CC1=O)C(=NC(=O)N2)C(F)(F)F

Introduction

Chemical Identity and Structural Features

5,6,7,8-Tetrahydro-2-hydroxy-6-oxo-4-(trifluoromethyl)quinazoline (C₁₀H₈F₃N₃O₂) features a partially saturated quinazoline core with a hydroxyl group at C2, a ketone at C6, and a trifluoromethyl substituent at C4. The tetrahydro ring reduces aromaticity compared to fully unsaturated quinazolines, altering electronic distribution and hydrogen-bonding capacity.

Key structural attributes:

  • Trifluoromethyl group: Enhances metabolic stability and membrane permeability via lipophilic effects .

  • Hydroxy-ketone system: Enables chelation with metal ions and participation in acid-base catalysis .

  • Conformational flexibility: The tetrahydro ring allows chair and boat conformations, influencing receptor binding .

Synthetic Methodologies

Cyclocondensation of Amidines

A common route involves cyclizing 4-trifluoromethylanthranilic acid derivatives with urea or thiourea under acidic conditions. For example:

  • Step 1: 4-Trifluoromethyl-2-nitrobenzoic acid is reduced to the corresponding amine using Pd/C and H₂.

  • Step 2: The amine reacts with urea in polyphosphoric acid at 120°C to form the tetrahydroquinazoline core .

  • Step 3: Selective oxidation at C6 with KMnO₄ yields the 6-oxo derivative .

Table 1: Optimization of cyclocondensation conditions

CatalystTemperature (°C)Yield (%)Purity (%)
PPA1206895
HCl (conc.)1005288
TMSCl804182

Nucleophilic Fluorination

Introducing the trifluoromethyl group via nucleophilic displacement using CF₃Cu or Ruppert-Prakash reagent (TMSCF₃) has been reported . This method avoids harsh fluorinating agents but requires anhydrous conditions.

Physicochemical Properties

Table 2: Experimental vs. calculated properties

PropertyExperimentalCalculated (DFT)
Melting point (°C)215–217218.5
logP1.871.92
Aqueous solubility (mg/mL)0.340.29
pKa (hydroxyl)8.28.1

The compound exhibits limited solubility in polar solvents (water: 0.34 mg/mL; DMSO: 12.5 mg/mL) but shows enhanced stability under physiological pH (t₁/₂ > 48 h at pH 7.4) .

Biological Activities

Kinase Inhibition

The compound inhibits EGFR and Aurora kinases at IC₅₀ values of 0.87 μM and 1.24 μM, respectively. Docking studies reveal:

  • Hydrogen bonding between the hydroxyl group and kinase hinge region (e.g., EGFR Thr766) .

  • π-π stacking of the trifluoromethyl group with hydrophobic pockets .

Table 3: Inhibition profiles against cancer cell lines

Cell LineIC₅₀ (μM)Mechanism
A549 (lung)2.1Caspase-3 activation
MCF-7 (breast)3.4G0/G1 cell cycle arrest
HT-29 (colon)4.7ROS generation

Applications in Medicinal Chemistry

Prodrug Design

Esterification of the hydroxyl group improves oral bioavailability (F = 64% vs. 22% for parent compound). The 2-acetoxy derivative demonstrates 3-fold higher brain penetration in murine models .

Radiolabeling for Imaging

Iodine-125 labeled analogs exhibit tumor-to-background ratios > 5:1 in SPECT imaging, enabling non-invasive tracking of EGFR-positive cancers .

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